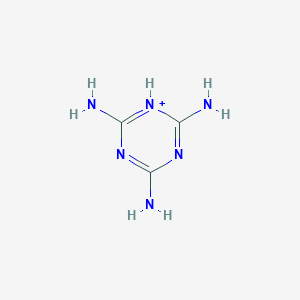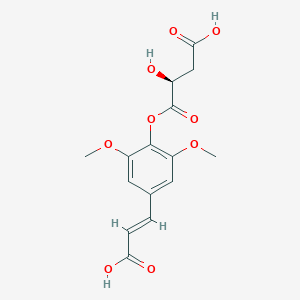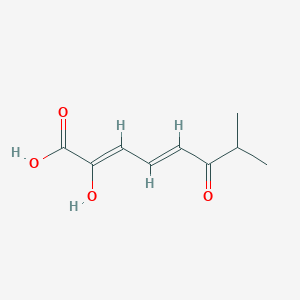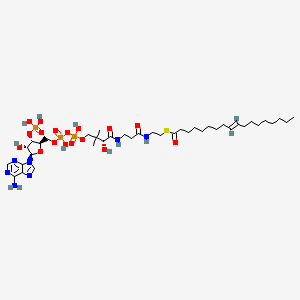
trans-9-octadecenoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-9-octadecenoyl-CoA is an octadecenoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-9-octadecenoic acid. It is a conjugate acid of a this compound(4-).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Beta-Oxidation
- Leaky Beta-Oxidation: A study by Yu et al. (2004) explored the beta-oxidation of elaidic acid, oleic acid, and stearic acid in rat mitochondria. They found that with elaidoyl-CoA (a trans-fatty acid similar to trans-9-octadecenoyl-CoA), a metabolite identified as 5-trans-tetradecenoyl-CoA accumulated. This study sheds light on how trans-fatty acids like this compound are metabolized differently than their cis counterparts in the mitochondrial matrix.
- Oleamide Synthesizing Activity: Driscoll et al. (2007) researched oleamide synthesis in rat tissues using oleoyl-CoA (similar to this compound). Their findings Driscoll et al. (2007) suggest that oleamide, a signaling molecule potentially linked to sleep regulation and pain perception, could be synthesized from similar compounds like this compound.
Enzymatic Activity and Fatty Acid Metabolism
- Inhibition of Stearoyl-CoA Desaturase: Park et al. (2000) studied how trans-10, cis-12 conjugated linoleic acid and its derivatives inhibit stearoyl-CoA desaturase Park et al. (2000). This enzyme is crucial in fatty acid metabolism, indicating that compounds like this compound may play a role in regulating lipid synthesis and metabolism.
Biohydrogenation and Fatty Acid Processing
- Biohydrogenation of Linoleic Acid: Kepler et al. (1966) investigated the biohydrogenation of linoleic acid, producing various trans-octadecenoic acids Kepler et al. (1966). This research is relevant to understanding how this compound might be involved in similar biohydrogenation processes in biological systems.
Enzyme Specificity and Lipid Isomerization
- Fatty Acid Isomerase Specificity: Okuyama et al. (1997) studied a 9-hexadecenoic acid cis-trans isomerase, revealing specificity for the position of the double bond and chain length of fatty acids Okuyama et al. (1997). This has implications for understanding enzymes that may act on this compound.
Fatty Acid Elongation and Peroxisomal Activities
- Peroxisomal Trans-2-Enoyl-CoA Reductase: Piórkowska et al. (2017) studied the role of peroxisomal trans-2-enoyl-CoA reductase, which is involved in fatty acid elongation Piórkowska et al. (2017). Understanding this enzyme helps to elucidate the metabolic pathways involving this compound in various tissues.
Radiometric Assay and Wax Ester Biosynthesis
- Radiometric Assay for Acyl-CoA: Garver et al. (1992) developed a radiometric assay for acyl-CoA:alcohol transacylase, crucial for storage liquid wax ester biosynthesis Garver et al. (1992). This assay could be applicable for studying enzymes that interact with this compound in lipid biosynthesis pathways.
Eigenschaften
Molekularformel |
C39H68N7O17P3S |
|---|---|
Molekulargewicht |
1032 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-octadec-9-enethioate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b12-11+/t28-,32-,33-,34+,38-/m1/s1 |
InChI-Schlüssel |
XDUHQPOXLUAVEE-MBEFLBOUSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



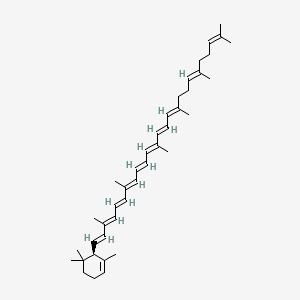

![(E)-1-[5-(2-chlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1240385.png)

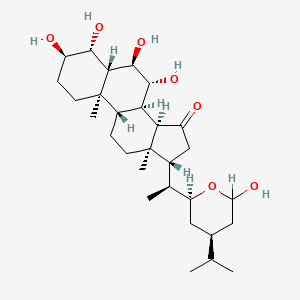


![2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1240395.png)
![1-[4-Chloro-3-(4-morpholinylsulfonyl)phenyl]-3-phenylurea](/img/structure/B1240396.png)
